molecular formula C19H24N4O2 B13188905 Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13188905
M. Wt: 340.4 g/mol
InChI Key: UFBNCJQTMDQAQD-UHFFFAOYSA-N
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Description

Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that features a pyrazole ring, a spirocyclic structure, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Scientific Research Applications

Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its combination of a pyrazole ring, spirocyclic structure, and benzyl ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound, characterized by its molecular formula C15H22N4O2C_{15}H_{22}N_{4}O_{2}, has garnered attention in medicinal chemistry for its possible applications in drug development, particularly in the realms of antimicrobial and anticancer therapies.

Structural Characteristics

The compound features a diazaspiro nonane ring system fused with a pyrazole moiety, which is critical for its biological activity. The structural attributes can be summarized as follows:

Property Details
Molecular Formula C₁₅H₂₂N₄O₂
CAS Number 141721-99-5
Structural Features Spirocyclic structure with pyrazole ring
Potential Applications Antimicrobial, anticancer

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds with similar pyrazole structures can modulate cellular pathways associated with cancer proliferation. For instance, related compounds have been observed to reduce mTORC1 activity, a key regulator of cell growth and metabolism, thereby enhancing autophagy and potentially leading to cancer cell apoptosis .

Mechanistic Insights

The biological activity of this compound may involve several mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interactions with cellular receptors could alter signaling pathways critical for cell survival and proliferation.
  • Autophagy Regulation : Similar compounds have been shown to influence autophagic processes, which are vital for maintaining cellular homeostasis under stress conditions .

Study 1: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of pyrazole derivatives highlighted that modifications to the pyrazole ring significantly impacted anticancer activity. Compounds exhibiting similar structural motifs to this compound demonstrated submicromolar antiproliferative effects in various cancer cell lines, suggesting that fine-tuning the molecular structure could enhance therapeutic efficacy .

Study 2: Autophagy Modulation

Research into related compounds revealed their ability to disrupt autophagic flux by inhibiting mTORC1 under nutrient-replete conditions. This mechanism suggests that this compound could similarly affect autophagic processes, potentially leading to enhanced cancer cell death while sparing normal cells .

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 3-(1-methylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C19H24N4O2/c1-22-12-16(11-21-22)17-19(14-20-17)7-9-23(10-8-19)18(24)25-13-15-5-3-2-4-6-15/h2-6,11-12,17,20H,7-10,13-14H2,1H3

InChI Key

UFBNCJQTMDQAQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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